REACTION_CXSMILES
|
[Na].N.[C:3]1([P:9](C2C=CC=CC=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl-].[NH4+].Br[C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH3:32])[N:26]=1>>[C:10]1([P:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH3:32])[N:26]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:3.4,^1:0|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled again to -80° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 1
|
Type
|
CUSTOM
|
Details
|
Crystallization from hexane
|
Type
|
CUSTOM
|
Details
|
afforded 7 g of a somewhat impure product (characterized by 31P NMR: δp =-4.4 ppm) which
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=NC(=CC=C1)OC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |